molecular formula C10H15N3 B1443069 5-(Bicyclo[2.2.1]heptan-2-yl)-1H-pyrazol-3-amine CAS No. 1326303-91-6

5-(Bicyclo[2.2.1]heptan-2-yl)-1H-pyrazol-3-amine

Cat. No.: B1443069
CAS No.: 1326303-91-6
M. Wt: 177.25 g/mol
InChI Key: PAMCIAXKZJPQRO-UHFFFAOYSA-N
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Description

5-(Bicyclo[221]heptan-2-yl)-1H-pyrazol-3-amine is a compound that features a bicyclic structure with a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Bicyclo[2.2.1]heptan-2-yl)-1H-pyrazol-3-amine typically involves the reaction of bicyclo[2.2.1]heptan-2-yl derivatives with appropriate pyrazole precursors. One common method involves the cycloaddition reaction, where bicyclo[2.2.1]heptane derivatives undergo a [4+2] cycloaddition with pyrazole derivatives under mild conditions . The reaction conditions often include the use of organocatalysts to achieve high enantioselectivity and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale cycloaddition reactions using optimized catalysts and reaction conditions to ensure high efficiency and purity. The use of continuous flow reactors can also enhance the scalability and reproducibility of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

5-(Bicyclo[2.2.1]heptan-2-yl)-1H-pyrazol-3-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as halides or alkoxides in polar solvents.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of substituted pyrazole derivatives.

Scientific Research Applications

5-(Bicyclo[2.2.1]heptan-2-yl)-1H-pyrazol-3-amine has several applications in scientific research:

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(Bicyclo[2.2.1]heptan-2-yl)-1H-pyrazol-3-amine is unique due to its combination of a bicyclic structure with a pyrazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

5-(2-bicyclo[2.2.1]heptanyl)-1H-pyrazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3/c11-10-5-9(12-13-10)8-4-6-1-2-7(8)3-6/h5-8H,1-4H2,(H3,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAMCIAXKZJPQRO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC1CC2C3=CC(=NN3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-(Bicyclo[2.2.1]heptan-2-yl)-1H-pyrazol-3-amine
Reactant of Route 2
Reactant of Route 2
5-(Bicyclo[2.2.1]heptan-2-yl)-1H-pyrazol-3-amine
Reactant of Route 3
5-(Bicyclo[2.2.1]heptan-2-yl)-1H-pyrazol-3-amine
Reactant of Route 4
5-(Bicyclo[2.2.1]heptan-2-yl)-1H-pyrazol-3-amine
Reactant of Route 5
5-(Bicyclo[2.2.1]heptan-2-yl)-1H-pyrazol-3-amine
Reactant of Route 6
5-(Bicyclo[2.2.1]heptan-2-yl)-1H-pyrazol-3-amine

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